洛非昔丁
概述
描述
Lofexidine is a centrally acting alpha2-adrenergic agonist used for the symptomatic treatment of acute opioid withdrawal syndrome to facilitate abrupt opioid discontinuation in adults . It is a non-opioid prescription medicine used in adults to help with the symptoms of opioid withdrawal that may happen when you stop taking an opioid suddenly .
Synthesis Analysis
The synthesis of Lofexidine involves the transformation of an amide compound into an imidazoline compound by the electrophilic alkylation of the amide oxygen by trimethyloxonium tetrafluoroborate (Me30 + BF4 _) and subsequent reaction with ethylenediamine .Molecular Structure Analysis
The chemical formula for Lofexidine is C11H12Cl2N2O . It is a selective α2-adrenergic receptor agonist . The INN defines this drug as a racemic mixture of stereo isomers .Physical and Chemical Properties Analysis
The chemical formula for Lofexidine hydrochloride is C11H12Cl2N2O•HCl with a molecular weight of 295.6 grams per mole .科学研究应用
药理作用及阿片类药物戒断
洛非昔丁是一种α2受体激动剂,结构上与可乐定类似,主要以其在阿片类药物戒断中的潜力而闻名。与可乐定不同,洛非昔丁不是一种有效的降压剂,但会减少交感神经外流,从而缓解许多阿片类药物戒断症状。临床试验已将洛非昔丁与阿片受体激动剂和可乐定进行比较,表明其在减轻阿片类药物戒断症状方面具有疗效,并且安全性良好,特别是在低血压风险方面 (Gish 等,2010)。
对可卡因自我给药的影响
探索洛非昔丁与可卡因相互作用的研究表明,它对恒河猴的可卡因自我给药有不同的影响。虽然洛非昔丁的急性治疗减少了可卡因自我给药,但慢性治疗并未影响食物维持反应,这表明洛非昔丁作为多药使用者可卡因滥用治疗的疗效有限 (Kohut 等,2013)。
心脏安全性及阿片类药物戒断
洛非昔丁在阿片类药物戒断期间的心脏安全性一直是研究的主题,特别是它对心脏复极的影响。研究表明,QTcF(QT 间期,心率校正,Fridericia 公式)小幅短暂增加,但没有显着的长期影响,表明洛非昔丁在阿片类药物戒断中的安全性 (Darpö 等,2019)。
与可乐定和其他药物的比较
在各种研究中,洛非昔丁已被与可乐定(另一种 α-2 肾上腺素能激动剂)进行比较。虽然在减轻阿片类药物戒断症状方面疗效大致相当,但洛非昔丁的不良反应(如低血压)较少,使其成为潜在的更理想选择。然而,洛非昔丁和其他治疗方法之间的选择可能取决于成本、戒毒环境以及其他首选方式的价值 (Kuszmaul 等,2019)。
局限性及未来方向
尽管洛非昔丁在阿片类药物戒断治疗中显示出前景,但研究也强调了它的局限性以及需要进一步研究以完善其使用的必要性。例如,由于一些研究中戒断症状加重和低血压问题,洛非昔丁在治疗酒精戒断中的作用受到质疑,表明其在这种情况下可能禁忌 (Keaney 等,2001)。
作用机制
Target of Action
Lofexidine primarily targets the central alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, in the central and peripheral nervous system .
Mode of Action
Lofexidine acts as an agonist at the central alpha-2 adrenergic receptors . By binding to these receptors, it inhibits the release of norepinephrine, a neurotransmitter involved in various physiological responses including pain perception, mood regulation, and cardiovascular regulation . This reduction in noradrenergic transmission helps to alleviate some of the symptoms associated with opioid withdrawal .
安全和危害
Lofexidine can cause serious side effects on your heart or blood vessels. It can cause slow heartbeats, severe dizziness, or fainting. It is advised to avoid driving or doing other tasks that require alertness until you know how this medicine affects you . It is also recommended to avoid becoming overheated or dehydrated, as it could lead to very low blood pressure .
未来方向
Lofexidine was FDA approved for the treatment of opioid withdrawal in 2018. It is said to exert comparatively less hypotensive and sedative side effects, a potential advantage over clonidine, although comparative trials are lacking . It is part of a broader, long-term treatment plan for managing Opioid Use Disorder .
生化分析
Biochemical Properties
Lofexidine interacts with the alpha2-adrenergic receptor . As an agonist, it binds to this receptor, triggering a response that leads to the reduction of symptoms associated with opioid withdrawal . The nature of this interaction is a binding interaction, where Lofexidine attaches to the receptor and induces a physiological response .
Cellular Effects
Lofexidine influences cell function by acting on the central and peripheral nervous system . It inhibits the release of norepinephrine, thereby reducing some of the symptoms of opioid withdrawal . It has no documented effect on drug craving and endogenous opioid levels .
Molecular Mechanism
Lofexidine exerts its effects at the molecular level by binding to the alpha2-adrenergic receptor . This binding interaction activates the receptor, leading to a decrease in the release of norepinephrine . This mechanism of action helps to alleviate the symptoms associated with opioid withdrawal .
Temporal Effects in Laboratory Settings
The reported elimination half-life of Lofexidine is 11 hours . This suggests that the effects of Lofexidine on cellular function may decrease over time as the drug is metabolized and excreted .
Metabolic Pathways
Lofexidine is extensively metabolized by the liver . The primary route of metabolism is through glucuronidation, a process in which a glucuronide group is added to the drug to facilitate its excretion .
Transport and Distribution
Lofexidine is rapidly absorbed and distributed within the body . It has a high oral bioavailability, suggesting efficient absorption from the gastrointestinal tract . After absorption, it is distributed to various tissues where it exerts its effects .
Subcellular Localization
The specific subcellular localization of Lofexidine is not clearly documented. As a centrally acting alpha2-adrenergic receptor agonist, it is likely to exert its effects at the cell membrane where the alpha2-adrenergic receptors are located .
属性
IUPAC Name |
2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAGQUYOIHWFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21498-08-8 (mono-hydrochloride) | |
Record name | Lofexidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031036803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023221 | |
Record name | Lofexidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lofexidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.47e-01 g/L | |
Record name | Lofexidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lofexidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Lofexidine is a potent alpha2-adrenergic receptor agonist with some moderate agonistic affinity towards Alpha-1A adrenergic receptor and 5-HT1a, 5-HT7, 5HT2c and 5HT1d receptors. The alpha2-adrenergic receptor is normally targeted by norepinephrine and its activation inhibits the synthesis of cAMP which in turn leads to potassium efflux and suppression of neural firing and inhibition of norepinephrine release. All of this activity can reduce the heart rate, blood pressure, and attenuate sympathetic stress response. Opioids inhibit cAMP in the noradrenergic neurons and their discontinuation produces a rise in the level of cAMP. This will generate an increase in norepinephrine which is associated with the symptoms of withdrawal. The magnitude of the effect is augmented by chronic opioid use due to the compensatory mechanisms of continuous negative feedback. Therefore, chronic opioid use translates into an exacerbated production of cAMP and norepinephrine release. Lofexidine replaces the opioid-driven inhibition of cAMP production by activating the alpha2-adrenergic receptor and moderating the symptoms of opioid withdrawal. This effect is performed without interacting with opioid receptors which mediate other activities of opioid dependence or addiction. | |
Record name | Lofexidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
31036-80-3 | |
Record name | Lofexidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31036-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lofexidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031036803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lofexidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lofexidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOFEXIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI82K0T627 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lofexidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221-223, 127 °C | |
Record name | Lofexidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lofexidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。